4-Chloro-2-methoxypyridin-3-OL
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Overview
Description
4-Chloro-2-methoxypyridin-3-OL is a chemical compound with the molecular formula C6H6ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methoxypyridin-3-OL can be achieved through several methods. One common approach involves the chlorination of 2-methoxypyridine followed by hydroxylation. The reaction typically requires the use of chlorinating agents such as phosphorus oxychloride (POCl3) and hydroxylating agents like sodium hydroxide (NaOH) under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and hydroxylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methoxypyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.
Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives .
Scientific Research Applications
4-Chloro-2-methoxypyridin-3-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methoxypyridin-3-OL involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxypyridin-3-OL: Similar in structure but with the chlorine atom at a different position.
(4-Chloro-3-methoxypyridin-2-yl)methanol: Another derivative with a hydroxymethyl group instead of a hydroxyl group.
Uniqueness
4-Chloro-2-methoxypyridin-3-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for research and industrial applications .
Properties
Molecular Formula |
C6H6ClNO2 |
---|---|
Molecular Weight |
159.57 g/mol |
IUPAC Name |
4-chloro-2-methoxypyridin-3-ol |
InChI |
InChI=1S/C6H6ClNO2/c1-10-6-5(9)4(7)2-3-8-6/h2-3,9H,1H3 |
InChI Key |
MLGVPMWPRFHKMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1O)Cl |
Origin of Product |
United States |
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